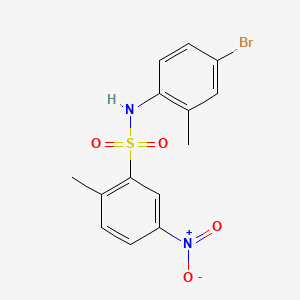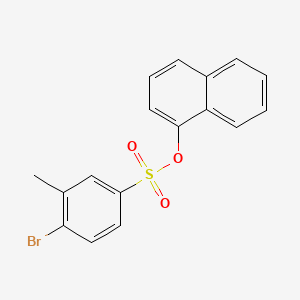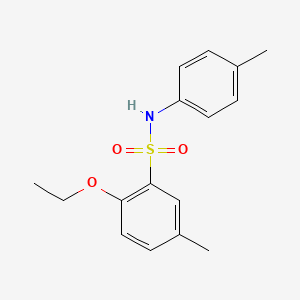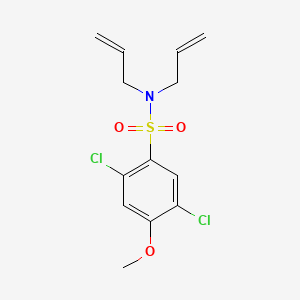![molecular formula C17H18Br2N2O4S2 B7453963 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine, also known as BBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBMP is a sulfonamide-based compound that contains two bromophenyl groups and a piperazine ring, making it a versatile molecule for various biological and chemical studies.
Wirkmechanismus
The exact mechanism of action of 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their function and activity. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of carbonic anhydrase. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has several advantages for lab experiments. It is a versatile molecule that can be easily synthesized and modified to suit specific research needs. This compound is also stable under a wide range of conditions, making it suitable for various biological and chemical studies. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine. One area of research involves the design and synthesis of novel this compound-based compounds with improved pharmacological properties. Another area of research involves the development of this compound-based compounds as potential anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with another equivalent of 4-bromobenzenesulfonyl chloride to yield this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has been extensively studied for its potential applications in drug discovery and development. One of the major areas of research involves the use of this compound as a scaffold for the design and synthesis of novel sulfonamide-based compounds with improved pharmacological properties. This compound has also been used as a building block for the synthesis of various heterocyclic compounds, which have shown promising results in anti-cancer and anti-inflammatory studies.
Eigenschaften
IUPAC Name |
1,4-bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O4S2/c1-13-12-20(26(22,23)16-6-2-14(18)3-7-16)10-11-21(13)27(24,25)17-8-4-15(19)5-9-17/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRZFAYHJTROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)






![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)

![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)


![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
